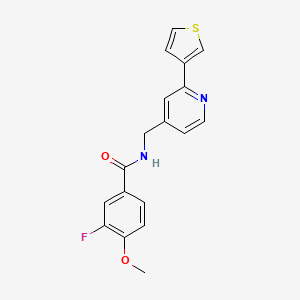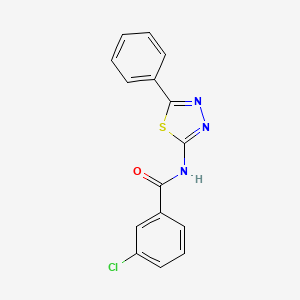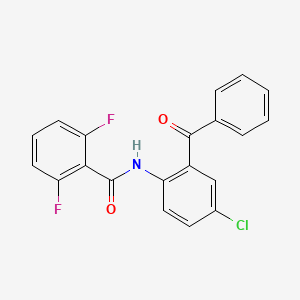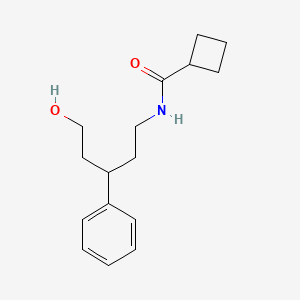
N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies such as cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole , and heterocyclization techniques used for creating pyrazole derivatives . Although the exact synthesis of N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide is not detailed, similar synthetic routes could potentially be employed, utilizing starting materials that would provide the necessary cyclobutane and phenylpentyl structures.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide often plays a crucial role in their biological activity. For instance, the synthesis of different stereoisomers of a related cyclobutanecarboxylic acid compound showed varying potencies as ligands for the NMDA receptor . The stereochemistry and the presence of functional groups like hydroxy or amide can significantly influence the binding affinity and overall activity of such molecules.
Chemical Reactions Analysis
The chemical reactivity of N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide can be inferred from similar compounds. For example, the prodrug described in paper undergoes metabolic transformation to yield an active antiinflammatory agent. Similarly, N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide could undergo hydrolysis or oxidation reactions that might activate or deactivate its pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide, such as solubility, stability, and melting point, are not directly reported. However, the presence of a hydroxy group suggests potential for hydrogen bonding, which could affect its solubility and interaction with biological targets. The phenyl group could contribute to the lipophilicity of the compound, influencing its ability to cross cell membranes .
科学的研究の応用
Fat Mass and Obesity Associated Protein (FTO) Inhibition
One study identified N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide as an inhibitor of the fat mass and obesity-associated protein (FTO), revealing a novel binding site for FTO inhibitors. This discovery is significant as it opens new avenues for developing selective and potent inhibitors of FTO, which could be instrumental in treating obesity or obesity-associated diseases (Wu He et al., 2015).
Chemical Synthesis and Characterization
Another study focused on the synthesis and characterization of a "research chemical," showcasing the process of identifying and differentiating between isomers of synthetic compounds. This research is crucial for understanding the pharmacological activities of newly synthesized compounds, which remains to be explored (Gavin McLaughlin et al., 2016).
Metabolic Studies
Research on the in vitro metabolism of synthetic cannabinoids highlights the importance of understanding how these compounds are metabolized in the human body. Such studies are essential for drug development and forensic analysis, as they provide insight into the metabolic pathways and potential toxicological profiles of new substances (F. Franz et al., 2017).
作用機序
The mechanism of action of “N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide” is not provided in the search results. For detailed information on its biological activity, it is recommended to refer to specific scientific literature.
Safety and Hazards
特性
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-12-10-14(13-5-2-1-3-6-13)9-11-17-16(19)15-7-4-8-15/h1-3,5-6,14-15,18H,4,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQCACAUMDWDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)
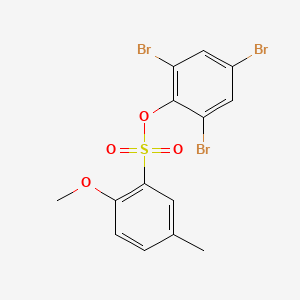

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
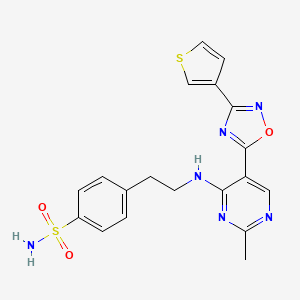
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)
![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)
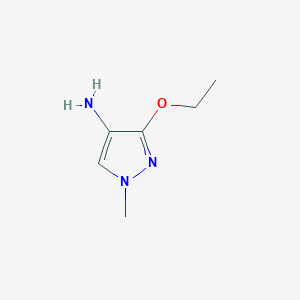
![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)
